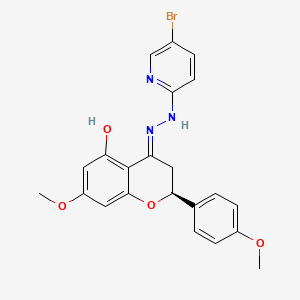

P-gp modulator 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H20BrN3O4 |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

(2S,4E)-4-[(5-bromo-2-pyridinyl)hydrazinylidene]-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-5-ol |

InChI |

InChI=1S/C22H20BrN3O4/c1-28-15-6-3-13(4-7-15)19-11-17(25-26-21-8-5-14(23)12-24-21)22-18(27)9-16(29-2)10-20(22)30-19/h3-10,12,19,27H,11H2,1-2H3,(H,24,26)/b25-17+/t19-/m0/s1 |

InChI Key |

RFWHZOOVVDNDCL-HLNOYYKJSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2C/C(=N\NC3=NC=C(C=C3)Br)/C4=C(C=C(C=C4O2)OC)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NNC3=NC=C(C=C3)Br)C4=C(C=C(C=C4O2)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Tariquidar: A Third-Generation P-gp Modulator

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tariquidar, a potent, third-generation P-glycoprotein (P-gp) modulator. Tariquidar represents a significant advancement in the development of agents designed to overcome multidrug resistance (MDR) in cancer chemotherapy. This document details the quantitative data associated with its activity, the experimental protocols for its characterization, and visual representations of its synthesis and mechanism of action.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of structurally and functionally diverse compounds out of cells. This process is ATP-dependent. While P-gp plays a crucial role in normal physiology, protecting cells from xenobiotics, its overexpression in cancer cells is a major mechanism of multidrug resistance. By expelling chemotherapeutic agents from cancer cells, P-gp reduces their intracellular concentration and, consequently, their efficacy.

The development of P-gp inhibitors, or modulators, has been a key strategy to circumvent MDR. Three generations of P-gp inhibitors have been developed, with each generation showing improved potency and specificity.[1][] First-generation modulators were often repurposed drugs with P-gp inhibitory activity, but they suffered from low affinity and high toxicity.[1] Second-generation inhibitors were more potent but were often plagued by unpredictable pharmacokinetic interactions.[1] Third-generation inhibitors, such as Tariquidar, were developed through rational drug design to have high potency, selectivity, and lower toxicity.[1]

Discovery of Tariquidar (XR9576)

Tariquidar (XR9576) is an anthranilic acid derivative and a highly potent, non-competitive inhibitor of P-glycoprotein. It was designed to overcome the limitations of earlier P-gp inhibitors. A key feature of third-generation modulators like Tariquidar is a tetrahydroisoquinoline-ethyl-phenylamine substructure. The design of these molecules often considers features such as a high partition coefficient (Log P), a long atomic chain, sites for hydrogen bonding, and the presence of a tertiary nitrogen atom. Tariquidar binds to P-gp with high affinity, locking the transporter in a conformation that prevents drug efflux while still allowing for ATP hydrolysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for Tariquidar's interaction with P-gp and its biological effects.

Table 1: P-gp Binding and Inhibition

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Kd) | 5.1 nM | CHrB30 cells | |

| ATPase Activity (IC50) | 43 nM | P-gp membranes | |

| Calcein-AM Efflux (EC50) | 487 nM | CHrB30 cells |

Table 2: Reversal of Multidrug Resistance

| Chemotherapeutic Agent | Cell Line | Fold Reversal of Resistance | Tariquidar Concentration | Reference |

| Doxorubicin | MC26 (murine colon carcinoma) | 5-fold decrease in IC50 | 0.1 µM | |

| Doxorubicin | EMT6/AR1.0 (murine mammary carcinoma) | 22 to 150-fold decrease in IC50 | 0.1 µM | |

| Doxorubicin | H69/LX4 (human small-cell lung carcinoma) | 22 to 150-fold decrease in IC50 | 0.1 µM | |

| Doxorubicin | 2780AD (human ovarian carcinoma) | 22 to 150-fold decrease in IC50 | 0.1 µM |

Synthesis of Tariquidar

The chemical synthesis of Tariquidar involves a multi-step process. A generalized synthetic scheme is presented below. The synthesis of related third-generation P-gp modulators often involves the condensation of key intermediates. For example, the synthesis of elacridar, a structurally similar compound, involves the reaction of 2-(4-nitrophenyl)ethyl bromide with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, followed by reduction of the nitro group and subsequent amide coupling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P-gp modulation. Below are protocols for key experiments used in the characterization of Tariquidar.

1. P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp. P-gp's ATPase activity is coupled to substrate transport.

-

Materials : P-gp-containing cell membranes (e.g., from Sf9 cells overexpressing P-gp), ATP, assay buffer (Tris-HCl, MgCl2, ouabain, EGTA), sodium orthovanadate (a P-gp inhibitor), test compound (Tariquidar), and a phosphate detection reagent (e.g., malachite green).

-

Procedure :

-

Prepare a reaction mixture containing P-gp membranes, assay buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate for a specified time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) to quantify the amount of inorganic phosphate released.

-

Run parallel reactions with sodium orthovanadate to determine the P-gp-specific ATPase activity.

-

Calculate the percentage of inhibition of ATPase activity at each concentration of the test compound and determine the IC50 value.

-

2. Calcein-AM Efflux Assay

This is a cell-based assay to measure the inhibitory effect of a compound on P-gp-mediated efflux. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases.

-

Materials : P-gp-overexpressing cells (e.g., CHrB30, K562/DOX) and a corresponding parental cell line, Calcein-AM, test compound (Tariquidar), and a fluorescence plate reader.

-

Procedure :

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 30 minutes) at 37°C.

-

Add Calcein-AM to the wells and incubate for a further period (e.g., 30 minutes).

-

Wash the cells to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Increased fluorescence in the presence of the test compound indicates inhibition of P-gp efflux.

-

Calculate the EC50 value for the reversal of efflux.

-

Mechanism of Action and Signaling Pathways

Tariquidar functions as a non-competitive inhibitor of P-gp. It binds with high affinity to a site within the transmembrane domains of P-gp. This binding event is thought to stabilize a conformation of the transporter that is unable to efflux its substrates, effectively blocking its function. Interestingly, while it inhibits transport, Tariquidar can stimulate the ATPase activity of P-gp in certain lipid environments, suggesting it uncouples ATP hydrolysis from substrate transport. At higher concentrations, Tariquidar has also been shown to inhibit another ABC transporter, breast cancer resistance protein (BCRP/ABCG2).

The regulation of P-gp expression itself is complex and involves various signaling pathways. While Tariquidar's primary mechanism is direct inhibition, understanding these pathways is crucial for long-term strategies to combat MDR.

Conclusion

Tariquidar is a potent third-generation P-gp modulator that has been extensively studied for its ability to reverse multidrug resistance. Its high affinity for P-gp and its well-characterized mechanism of action make it a valuable tool in cancer research and a benchmark for the development of new MDR modulators. The experimental protocols and quantitative data presented in this guide provide a framework for the evaluation of novel P-gp inhibitors. While clinical success for P-gp modulators has been challenging to achieve, the insights gained from compounds like Tariquidar continue to inform the design of more effective strategies to overcome multidrug resistance in cancer.

References

An In-Depth Technical Guide to Initial Screening Assays for P-glycoprotein Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core initial screening assays utilized in the identification and characterization of P-glycoprotein (P-gp, ABCB1) modulators. P-glycoprotein is a critical ATP-binding cassette (ABC) transporter that plays a pivotal role in drug disposition and multidrug resistance (MDR) in cancer by actively effluxing a wide range of xenobiotics from cells.[1][2][3] The development of potent and specific P-gp modulators is a key strategy to overcome MDR and improve the efficacy of various therapeutic agents. This document details the experimental protocols for key assays, presents comparative data for known modulators, and provides visual representations of the underlying mechanisms and workflows.

Overview of P-glycoprotein and Screening Strategies

P-gp is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell, thereby reducing their intracellular concentration.[4][5] This efflux mechanism is a major contributor to the failure of chemotherapy in various cancers. Initial screening assays for P-gp modulators are designed to be rapid, cost-effective, and suitable for high-throughput screening (HTS) to identify potential lead compounds from large chemical libraries. These assays can be broadly categorized into cell-based functional assays, membrane-based biochemical assays, and in silico computational methods.

Cell-Based Functional Assays

Cell-based assays are fundamental for initial screening as they provide insights into a compound's activity in a physiological context. These assays typically utilize cancer cell lines that overexpress P-gp, such as MCF7/ADR or KB-V1, and compare them to their parental, drug-sensitive counterparts.

Fluorescent Substrate Efflux Assays

These assays rely on the use of fluorescent P-gp substrates. In cells overexpressing P-gp, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors will block this efflux, leading to an accumulation of the fluorescent substrate and a corresponding increase in the intracellular fluorescence signal.

The Calcein-AM assay is a widely used, high-throughput method for assessing P-gp inhibition. Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable molecule, calcein. Calcein itself is a substrate for P-gp and is actively transported out of P-gp-overexpressing cells.

Experimental Protocol: Calcein-AM Efflux Assay

-

Cell Seeding: Seed P-gp-overexpressing cells (e.g., K562/MDR) and the corresponding parental cell line (e.g., K562) in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well and culture for 24 hours.

-

Compound Incubation: Remove the culture medium and incubate the cells with various concentrations of the test compound and a known P-gp inhibitor (e.g., verapamil) as a positive control for 30 minutes at 37°C.

-

Substrate Addition: Add Calcein-AM to a final concentration of 0.25-1 µM to all wells and incubate for another 30-60 minutes at 37°C.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the fluorescence in the absence of the compound (vehicle control) and in the presence of a maximal inhibitor. The half-maximal inhibitory concentration (IC50) can then be determined.

Rhodamine 123 is a fluorescent cationic dye that is a well-characterized substrate of P-gp. Similar to the Calcein-AM assay, P-gp inhibitors will increase the intracellular accumulation of Rhodamine 123 in P-gp-overexpressing cells.

Experimental Protocol: Rhodamine 123 Accumulation Assay

-

Cell Preparation: Harvest P-gp-overexpressing cells and their parental counterparts and resuspend them in an appropriate buffer.

-

Compound Incubation: Incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., verapamil) for 30 minutes at 37°C.

-

Substrate Addition: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for an additional 30-60 minutes at 37°C.

-

Cell Lysis and Fluorescence Measurement: Wash the cells to remove extracellular dye, lyse the cells, and measure the intracellular fluorescence using a spectrofluorometer (excitation ~505 nm, emission ~534 nm). Alternatively, flow cytometry can be used to measure the fluorescence of individual cells.

-

Data Analysis: Determine the IC50 value by plotting the increase in fluorescence against the concentration of the test compound.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. These cells endogenously express several transporters, including P-gp, on their apical surface. The Caco-2 permeability assay is used to assess the potential of a compound to be a P-gp substrate by measuring its transport across the cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

An efflux ratio (ER), calculated as the ratio of the apparent permeability coefficient (Papp) in the B-A direction to the Papp in the A-B direction (Papp B-A / Papp A-B), greater than 2 is indicative of active efflux. A reduction of this efflux ratio in the presence of a known P-gp inhibitor confirms that the compound is a P-gp substrate.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

For A-B transport, add the test compound to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.

-

For B-A transport, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

-

To assess P-gp involvement, perform the transport experiment in the presence and absence of a P-gp inhibitor (e.g., verapamil).

-

-

Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Membrane-Based Biochemical Assays

These assays utilize isolated membranes from cells overexpressing P-gp or purified and reconstituted P-gp to directly measure the interaction of compounds with the transporter.

P-gp ATPase Activity Assay

P-gp-mediated substrate transport is coupled to ATP hydrolysis. The P-gp ATPase activity assay measures the rate of ATP hydrolysis in the presence and absence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity of the transporter. Substrates typically stimulate the basal ATPase activity, while inhibitors may either stimulate or inhibit it.

Experimental Protocol: P-gp ATPase Activity Assay

-

Membrane Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.

-

Assay Reaction: In a 96-well plate, incubate the membrane preparation with the test compound at various concentrations in an assay buffer containing ATP and magnesium ions.

-

Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Plot the ATPase activity against the compound concentration to determine if the compound stimulates or inhibits P-gp's ATPase activity. The concentration that produces half-maximal stimulation (EC50) or inhibition (IC50) can be calculated.

In Silico Screening

Computational methods are increasingly used in the early stages of drug discovery to predict whether a compound is likely to be a P-gp substrate or inhibitor. These methods are rapid and cost-effective for screening large virtual libraries of compounds.

Common in silico approaches include:

-

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of compounds with their P-gp activity.

-

Pharmacophore modeling: This approach identifies the 3D arrangement of chemical features essential for P-gp interaction.

-

Molecular docking: This technique predicts the binding mode and affinity of a compound to the P-gp binding site.

Data Presentation: Comparative IC50 Values of Known P-gp Modulators

The inhibitory potency of P-gp modulators is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-known P-gp inhibitors obtained from different screening assays. It is important to note that IC50 values can vary depending on the cell line, substrate used, and specific assay conditions.

| Compound | Assay Type | Cell Line/System | Substrate | IC50 (µM) |

| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 2.5 ± 0.4 |

| Verapamil | Calcein-AM Efflux | K562/MDR | Calcein-AM | ~5 |

| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 0.5 ± 0.1 |

| Cyclosporin A | Calcein-AM Efflux | CEM/MDR | Calcein-AM | ~0.3 |

| Elacridar (GF120918) | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 0.03 ± 0.01 |

| Zosuquidar (LY335979) | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 0.02 ± 0.005 |

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: P-glycoprotein efflux mechanism.

Caption: Calcein-AM assay workflow.

Caption: Caco-2 permeability assay setup.

Conclusion

The initial screening for P-glycoprotein modulators employs a variety of robust and well-validated assays. Cell-based functional assays, such as the Calcein-AM and Rhodamine 123 efflux assays, provide a high-throughput means to identify compounds that inhibit P-gp activity in a cellular environment. The Caco-2 permeability assay offers valuable insights into a compound's potential for active transport across a simulated intestinal barrier. Membrane-based ATPase assays allow for the direct measurement of a compound's interaction with P-gp. Finally, in silico methods serve as powerful tools for the rapid screening of large compound libraries. A combination of these orthogonal assays is recommended for a comprehensive initial assessment and to minimize the likelihood of false-positive or false-negative results, ultimately facilitating the discovery of novel and effective P-gp modulators.

References

- 1. mdpi.com [mdpi.com]

- 2. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioivt.com [bioivt.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. caymanchem.com [caymanchem.com]

Compound 27 (Curine): A Preliminary Technical Whitepaper on a Novel P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and restore chemosensitivity. This document provides a preliminary technical overview of "Compound 27," a recently identified natural product with P-gp inhibitory activity. Compound 27, also known as curine, is a dibenzylisoquinoline alkaloid isolated from the roots of Isolona hexaloba.[1] This whitepaper summarizes the initial quantitative data, details relevant experimental protocols for its characterization, and provides visual representations of key experimental workflows and proposed mechanisms.

Quantitative Data Summary

Preliminary studies have demonstrated the P-gp inhibitory potential of Compound 27 (curine). The available quantitative data is summarized in the table below. It is important to note that a specific IC50 value for P-gp inhibition by Compound 27 has not been reported in the reviewed literature.

| Compound | Assay | Cell Line | Concentration | Effect | Reference Compound | Effect of Reference | Source |

| Compound 27 (Curine) | Rhodamine 123 Efflux | HTC-R (Rat glycocholic-acid-resistant hepatocarcinoma) | 100 µM | 65% reduction in Rhodamine 123 efflux | Verapamil | 80% reduction in Rhodamine 123 efflux | Lomri et al., 2022[1] |

Note: The study by Lomri et al. (2022) also indicated that co-treatment with verapamil diminished the efflux inhibition of Compound 27, suggesting a competitive binding mechanism at the P-gp transporter.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of P-gp inhibitors like Compound 27.

Rhodamine 123 Efflux Assay

This assay is a common functional method to determine the inhibitory effect of a compound on P-gp activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Objective: To quantify the inhibition of P-gp-mediated efflux of Rhodamine 123 by Compound 27.

Materials:

-

P-gp overexpressing cells (e.g., HTC-R, MCF-7/ADR) and their parental sensitive cell line.

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Rhodamine 123 stock solution.

-

Compound 27 (curine) stock solution.

-

Positive control (e.g., Verapamil).

-

Triton X-100 lysis buffer.

-

Multi-well plates (e.g., 96-well).

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with various concentrations of Compound 27 and the positive control (Verapamil) for a specified period (e.g., 1-2 hours). Include an untreated control group.

-

Rhodamine 123 Loading: After the incubation period, add Rhodamine 123 (final concentration typically 1-10 µM) to all wells and incubate for 1 hour at 37°C to allow for substrate uptake.[2]

-

Efflux Period: Discard the medium containing Rhodamine 123 and wash the cells three times with ice-cold PBS. Add fresh, pre-warmed medium (without Rhodamine 123 but with the respective concentrations of Compound 27 or Verapamil) and incubate for another 1-2 hours at 37°C to allow for efflux.[2]

-

Cell Lysis and Fluorescence Measurement:

-

Plate Reader Method: Stop the efflux by washing the cells three times with ice-cold PBS. Lyse the cells with Triton X-100 lysis buffer. Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.

-

Flow Cytometry Method: After the efflux period, wash the cells with ice-cold PBS, trypsinize, and resuspend in PBS. Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

-

Data Analysis: The reduction in Rhodamine 123 efflux is calculated by comparing the fluorescence in treated cells to that in untreated control cells.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.

Objective: To determine the effect of Compound 27 on the ATP hydrolysis rate of P-gp.

Materials:

-

P-gp-rich membrane vesicles (from P-gp overexpressing cells).

-

Assay buffer (containing Tris, MgCl2, and other salts).

-

ATP solution.

-

Compound 27 stock solution.

-

Positive controls (e.g., Verapamil for stimulation, sodium orthovanadate as an inhibitor).

-

Phosphate detection reagent (e.g., malachite green).

-

96-well plates.

-

Spectrophotometer.

Procedure:

-

Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

-

Compound Addition: Add different concentrations of Compound 27, a known P-gp stimulator (like verapamil), and a known inhibitor (sodium orthovanadate).

-

Initiate Reaction: Start the reaction by adding a defined concentration of MgATP to each well.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-40 minutes) to allow for ATP hydrolysis.

-

Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., ~620 nm for malachite green) to quantify the amount of inorganic phosphate released.

-

Data Analysis: The change in ATPase activity in the presence of Compound 27 is calculated relative to the basal activity (no compound) and the activity in the presence of control compounds.

Cytotoxicity (MTT) Assay in Multidrug-Resistant Cells

This assay assesses the ability of a P-gp inhibitor to sensitize MDR cells to a known P-gp substrate chemotherapeutic agent.

Objective: To evaluate if Compound 27 can reverse multidrug resistance and enhance the cytotoxicity of a chemotherapeutic drug.

Materials:

-

P-gp overexpressing MDR cell line (e.g., KB-ChR-8-5) and its parental sensitive cell line (e.g., KB-3-1).

-

Cell culture medium.

-

A P-gp substrate chemotherapeutic agent (e.g., doxorubicin, paclitaxel).

-

Compound 27 stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed both the resistant and sensitive cell lines in 96-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent alone, or in combination with a fixed, non-toxic concentration of Compound 27.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of Compound 27. The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in combination with Compound 27.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the in vitro characterization of Compound 27 as a P-gp inhibitor.

Caption: Proposed mechanism of action for Compound 27 in overcoming P-gp mediated multidrug resistance.

Conclusion and Future Directions

The preliminary data on Compound 27 (curine) indicates its potential as a P-gp inhibitor. The observed reduction in Rhodamine 123 efflux and the competitive nature of its interaction with verapamil are promising initial findings. However, a more comprehensive quantitative characterization is necessary to fully understand its potency and mechanism of action. Future studies should focus on determining the IC50 value for P-gp inhibition using various substrates, evaluating its effect on P-gp ATPase activity, and conducting detailed cytotoxicity and resistance reversal studies with a panel of clinically relevant chemotherapeutic agents and cancer cell lines. Further investigation into its specificity for P-gp over other ABC transporters and its pharmacokinetic properties will be crucial for its development as a potential chemosensitizing agent in cancer therapy.

References

The Role of Valspodar (PSC-833) in Overcoming P-glycoprotein-Mediated Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of various anticancer agents. This technical guide provides an in-depth investigation into the role of Valspodar (PSC-833), a second-generation P-gp modulator, in reversing MDR. We will explore its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its evaluation, and visualize the complex signaling pathways and experimental workflows involved.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane protein that actively transports a wide array of structurally diverse xenobiotics out of cells.[1] This efflux is an ATP-dependent process.[1] While P-gp plays a crucial protective role in normal tissues such as the blood-brain barrier, liver, and kidneys, its overexpression in cancer cells leads to the simultaneous resistance to a variety of chemotherapeutic drugs, a phenomenon known as multidrug resistance (MDR).[1] P-gp recognizes and expels cytotoxic drugs, thereby preventing them from reaching their intracellular targets and exerting their therapeutic effects.

To counteract P-gp-mediated MDR, several generations of P-gp modulators have been developed. First-generation agents, such as verapamil and cyclosporin A, were often repurposed drugs that showed P-gp inhibition but were limited by toxicity and low potency. Second-generation modulators, including Valspodar (PSC-833), were specifically designed for higher potency and reduced side effects.[2]

Valspodar (PSC-833): A Second-Generation P-gp Modulator

Valspodar (PSC-833) is a non-immunosuppressive derivative of cyclosporin D.[3] It acts as a potent, non-competitive inhibitor of P-gp. By binding to P-gp, Valspodar allosterically inhibits the transporter's efflux function, thereby increasing the intracellular accumulation of co-administered chemotherapeutic agents in MDR cancer cells and restoring their cytotoxicity.

Mechanism of Action

Valspodar's primary mechanism of action is the direct inhibition of P-gp's transport function. It binds with high affinity to P-gp, preventing the efflux of cytotoxic drugs. Interestingly, some studies suggest that Valspodar may also have P-gp-independent effects, such as the induction of cellular ceramide formation, which could contribute to its overall anti-cancer activity.

Quantitative Assessment of Valspodar's Efficacy

The efficacy of Valspodar in reversing MDR is typically quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in resistant cells and by the fold-reversal of resistance.

Impact of Valspodar on Chemotherapeutic IC50 Values

The following table summarizes the effect of Valspodar on the IC50 of various chemotherapeutic agents in different MDR cancer cell lines.

| Cell Line | Chemotherapeutic Agent | IC50 without Valspodar (µM) | Valspodar Concentration (µM) | IC50 with Valspodar (µM) | Fold Reversal |

| MCF-7/Adr | Doxorubicin | 13.6 | Not Specified | Not Specified | Not Specified |

| MCF-7 TAX | Paclitaxel | 42-fold resistant vs. MCF-7 | 2 | Sensitivity fully restored | ~42 |

| MDA-MB-435mdr | NSC 279836 | Not Specified | Not Specified | 0.4±0.02 | Not Specified |

| K562/ADR | Doxorubicin | 8.13 ± 1.18 | Not Specified | Not Specified | Not Specified |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols for Evaluating P-gp Modulators

This section provides detailed methodologies for key in vitro assays used to characterize the activity of P-gp modulators like Valspodar.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, consequently, the ability of a modulator to sensitize resistant cells to a cytotoxic drug.

Protocol:

-

Cell Seeding: Seed MDR and parental (sensitive) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the P-gp modulator (e.g., 1 µM Valspodar). Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.

Rhodamine 123 Efflux Assay

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123. P-gp inhibitors will increase the intracellular accumulation of Rhodamine 123 in MDR cells.

Protocol:

-

Cell Preparation: Harvest MDR and parental cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C to allow for dye uptake.

-

Washing: Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux and Inhibition: Resuspend the cells in a fresh, pre-warmed medium with or without the P-gp modulator (e.g., Valspodar).

-

Flow Cytometry Analysis: Immediately analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of Rhodamine 123 at different time points (e.g., 0, 30, 60, and 120 minutes).

-

Data Analysis: Compare the MFI of the modulator-treated cells to the untreated cells. A higher MFI in the treated cells indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to its transport function. P-gp substrates and inhibitors can modulate this activity.

Protocol:

-

Membrane Vesicle Preparation: Use commercially available membrane vesicles prepared from cells overexpressing P-gp or prepare them from MDR cell lines.

-

Assay Reaction: In a 96-well plate, combine the P-gp-containing membrane vesicles with an ATP-regenerating system (pyruvate kinase/lactate dehydrogenase), NADH, phosphoenolpyruvate, and MgATP in a suitable buffer.

-

Modulator Addition: Add varying concentrations of the test compound (e.g., Valspodar). Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and a known inhibitor as a control.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time at 37°C using a microplate reader. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the ATPase activity.

-

Data Analysis: Calculate the specific P-gp ATPase activity by subtracting the basal activity (in the absence of modulators) from the activity in the presence of the test compound. Determine if the compound stimulates or inhibits P-gp ATPase activity.

Signaling Pathways and Experimental Workflows

P-gp Expression Regulation and Modulator Interaction

The expression of P-gp is regulated by a complex network of signaling pathways. The PI3K/Akt/NF-κB pathway is a key regulator, where activation of this cascade can lead to the upregulation of ABCB1 gene transcription. P-gp modulators can potentially interfere with these pathways, although their primary action is direct inhibition of the transporter. Valspodar has also been shown to induce ceramide formation, a signaling lipid involved in apoptosis, through a P-gp-independent mechanism.

Experimental Workflow for P-gp Modulator Screening

A systematic workflow is essential for the identification and characterization of novel P-gp modulators.

Conclusion

Valspodar (PSC-833) represents a significant advancement in the development of P-gp modulators for overcoming multidrug resistance in cancer. Its high potency and specificity make it a valuable tool for both research and clinical investigation. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of P-gp modulators. A deeper understanding of the molecular mechanisms of P-gp modulation and the intricate signaling pathways that regulate its expression will be crucial for the development of next-generation MDR reversal agents and for improving the efficacy of cancer chemotherapy.

References

- 1. Ceramide 1-Phosphate Increases P-Glycoprotein Transport Activity at the Blood-Brain Barrier via Prostaglandin E2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Phase Research on Allosteric P-glycoprotein Modulators

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies essential for the early-phase research and development of allosteric modulators for P-glycoprotein (P-gp). P-gp, an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in oncology and significantly influences the pharmacokinetics of numerous drugs.[1][2] Traditional competitive inhibitors of P-gp have largely failed in clinical settings, prompting a shift towards allosteric modulation as a more promising therapeutic strategy.[3][4] Allosteric modulators bind to sites distinct from the substrate-binding pocket, offering the potential for greater specificity and a lower risk of adverse effects by altering the protein's function without directly competing with transport substrates.[3]

The Molecular Basis of P-glycoprotein Function and Allostery

P-glycoprotein is a complex molecular machine comprising two transmembrane domains (TMDs) and two cytosolic nucleotide-binding domains (NBDs). The TMDs form a large, polyspecific drug-binding pocket within the cell membrane, while the NBDs bind and hydrolyze ATP to power the transport cycle. Communication between the TMDs and NBDs is mediated by intracellular coupling helices (ICHs). This communication is critical for transducing the energy from ATP hydrolysis into the conformational changes required to move substrates across the membrane.

The P-gp transport cycle involves a transition from an inward-facing (drug-binding competent) conformation to an outward-facing (drug-releasing) conformation. Allosteric modulators do not bind in the primary substrate pocket but at other sites, such as the TMD-NBD interface. By binding to these allosteric sites, they can disrupt the signal transmission between the NBDs and TMDs, effectively locking the transporter in a non-productive state and inhibiting drug efflux. Research has shown that transport substrates and inhibitors differentially affect P-gp's conformational state; substrates tend to stabilize a high-energy, asymmetric state that accelerates ATP hydrolysis, whereas high-affinity inhibitors favor a more symmetric, transport-deficient state.

Caption: P-gp transport cycle and the mechanism of allosteric inhibition.

Methodologies for Identifying Allosteric Modulators

An integrated approach combining computational and experimental methods is crucial for the efficient discovery and validation of novel allosteric P-gp modulators.

Computational Screening and Modeling

Computational methods provide a powerful first pass to identify potential allosteric sites and hit compounds, significantly narrowing the field for experimental validation.

Detailed Protocol: In Silico Workflow

-

Target Preparation: Obtain a high-quality 3D structure of human P-gp. Due to the lack of a complete human crystal structure, homology models based on mouse P-gp (which shares 87% sequence identity) are often used.

-

Allosteric Site Identification: Employ computational tools like fragment-based molecular dynamics or site finder algorithms to identify putative allosteric drug-binding sites (aDBSs), particularly at the TMD-NBD interfaces.

-

Virtual Screening: Use molecular docking to screen libraries of small molecules (e.g., flavonoids, thioxanthones) against the identified aDBSs. This step predicts the binding affinity and pose of potential modulators.

-

Molecular Dynamics (MD) Simulations: Perform atomistic MD simulations on the top-ranked P-gp-ligand complexes. These simulations assess the stability of the binding pose and reveal how the ligand influences the conformational dynamics of P-gp, providing insights into the mechanism of allosteric communication.

References

- 1. mdpi.com [mdpi.com]

- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Effect of Tariquidar on P-glycoprotein Mediated Drug Efflux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tariquidar (XR9576), a potent third-generation P-glycoprotein (P-gp, ABCB1) modulator, and its effects on drug efflux. This document summarizes key quantitative data, details common experimental protocols for studying P-gp inhibition, and visualizes the underlying biological and experimental processes.

Introduction to P-glycoprotein and Tariquidar

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump. It is expressed in various tissues, including the liver, kidneys, intestines, and the blood-brain barrier, where it plays a crucial role in xenobiotic detoxification by expelling a wide range of substrates from the cell interior. In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

Tariquidar is a potent and specific, non-competitive inhibitor of P-gp.[1][2] It binds with high affinity to P-gp, locking the transporter in a conformation that prevents drug efflux while still allowing for ATP hydrolysis.[3][4][5] At low nanomolar concentrations, Tariquidar can effectively reverse P-gp-mediated MDR, restoring the cytotoxic effects of various chemotherapeutic agents.

Quantitative Analysis of Tariquidar's Inhibitory Activity

The potency of Tariquidar as a P-gp inhibitor has been quantified across various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: Tariquidar Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Cell Line/System | Comments | Reference |

| Kd | 5.1 nM | - | High binding affinity to P-gp. | |

| IC50 (ATPase Activity) | 43 ± 9 nM | Hamster P-gp | Inhibition of vanadate-sensitive ATPase activity. | |

| IC50 (Rhodamine 123 Efflux) | 0.85 µM | MDCK-MDR1 | Inhibition of P-gp mediated efflux of Rhodamine 123. | |

| EC50 (P-gp Inhibition) | 223 nM | - | Effective concentration for 50% inhibition of P-gp efflux. | |

| ED50 (in vivo) | 3.0 ± 0.2 mg/kg | Sprague-Dawley Rats | Dose for 50% maximal inhibition of P-gp at the blood-brain barrier, measured by (R)-[11C]verapamil PET. | |

| EC50 (in vivo) | 545.0 ± 29.9 ng/ml | Sprague-Dawley Rats | Plasma concentration for 50% maximal P-gp inhibition at the blood-brain barrier. |

Table 2: Reversal of Drug Resistance by Tariquidar

| P-gp Substrate | Cell Line | Tariquidar Concentration | Fold Reversal of Resistance (IC50 Reduction) | Reference |

| Paclitaxel | KB-8-5-11 (human P-gp) | 10 nM | Significant decrease in IC50 | |

| 100 nM | Significant decrease in IC50 | |||

| 1 µM | Significant decrease in IC50 | |||

| Paclitaxel | SKOV-3TR (ovarian cancer) | Co-loaded in liposomes | ~80-fold decrease in IC50 (from 2743 nM to 34 nM) | |

| Doxorubicin | ABCB1-expressing cells | 100 nM | 30-fold decrease in resistance | |

| Doxorubicin, Paclitaxel, Etoposide, Vincristine | Various MDR cell lines | 25-80 nM | Complete reversal of resistance |

Signaling Pathways Regulating P-glycoprotein Expression

The expression of the ABCB1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing long-term strategies to overcome MDR. Tariquidar primarily acts as a direct inhibitor of P-gp function; however, the signaling pathways that control P-gp expression are important therapeutic targets in their own right. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are often constitutively active in cancer and can lead to the upregulation of P-gp.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Tariquidar with P-gp.

Rhodamine 123 Efflux Assay by Flow Cytometry

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123 (Rh123), from P-gp-overexpressing cells.

Materials:

-

P-gp-overexpressing cell line (e.g., KB-8-5-11, MDCK-MDR1) and the corresponding parental cell line (e.g., KB-3-1, MDCK-WT).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).

-

Tariquidar stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Protocol:

-

Cell Seeding: Seed the P-gp-overexpressing and parental cells in 6-well plates or suspension culture flasks and grow to 70-80% confluency.

-

Cell Harvest: Harvest the cells using trypsin (for adherent cells) or by centrifugation (for suspension cells). Wash the cells once with PBS.

-

Rhodamine 123 Loading: Resuspend the cell pellets in pre-warmed culture medium containing a final concentration of 1-5 µM Rhodamine 123. Incubate for 30-60 minutes at 37°C in the dark to allow for substrate loading.

-

Washing: After loading, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux and Inhibition: Resuspend the loaded cells in pre-warmed culture medium. Aliquot the cell suspension into flow cytometry tubes. To test for inhibition, add Tariquidar at various final concentrations (e.g., 0.01, 0.1, 1 µM). Include a vehicle control (DMSO) and a positive control inhibitor if desired.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for P-gp-mediated efflux.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., excitation at 488 nm, emission at 525/530 nm).

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in the presence of Tariquidar indicates inhibition of Rhodamine 123 efflux.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated membranes. P-gp substrates typically stimulate ATPase activity, while some inhibitors, like Tariquidar, can inhibit it.

Materials:

-

Membrane vesicles from P-gp-overexpressing cells (e.g., Sf9 cells infected with baculovirus expressing P-gp).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2).

-

ATP solution.

-

Tariquidar solution at various concentrations.

-

Phosphate detection reagent (e.g., malachite green-based reagent).

-

Sodium orthovanadate (a P-gp ATPase inhibitor, used to determine P-gp specific activity).

Protocol:

-

Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

-

Inhibitor Addition: Add Tariquidar at a range of concentrations to the wells. Include a vehicle control and a positive control (e.g., verapamil, which stimulates ATPase activity). Also, include wells with sodium orthovanadate to measure non-P-gp related ATPase activity.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.

-

Incubation: Incubate the reaction at 37°C for 20-30 minutes.

-

Stop Reaction: Stop the reaction by adding the phosphate detection reagent.

-

Color Development and Measurement: Allow color to develop according to the reagent manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).

-

Data Analysis: Calculate the amount of inorganic phosphate (Pi) released using a standard curve. The P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate. Plot the P-gp specific ATPase activity against the Tariquidar concentration to determine the IC50.

MDCK-MDR1 Transwell Assay

This assay is considered the gold standard for assessing the potential of a compound to be a P-gp substrate or inhibitor, as it models the transport across a polarized cell monolayer, mimicking biological barriers like the intestinal epithelium or the blood-brain barrier.

Materials:

-

MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene).

-

Transwell inserts (e.g., 24-well format with 0.4 µm pore size).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Test compound (P-gp substrate, e.g., digoxin, paclitaxel).

-

Tariquidar solution.

-

LC-MS/MS for quantification of the test compound.

Protocol:

-

Cell Seeding: Seed MDCK-MDR1 cells on the Transwell inserts and culture for 3-5 days to form a confluent and polarized monolayer.

-

Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by checking the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment:

-

Wash the monolayers with pre-warmed transport buffer.

-

A-to-B Transport (Apical to Basolateral): Add the test compound (with or without Tariquidar) to the apical (upper) chamber. The basolateral (lower) chamber contains transport buffer (with or without Tariquidar).

-

B-to-A Transport (Basolateral to Apical): Add the test compound (with or without Tariquidar) to the basolateral chamber. The apical chamber contains transport buffer (with or without Tariquidar).

-

-

Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume removed with fresh transport buffer.

-

Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) .

-

An efflux ratio greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of Tariquidar confirms that the test compound is a P-gp substrate and that Tariquidar is an effective inhibitor.

-

Mechanism of Action of Tariquidar

Tariquidar is a non-competitive inhibitor of P-gp. It binds to a high-affinity site within the transmembrane domains of the protein. This binding event is thought to lock P-gp in a conformation that is unable to undergo the necessary conformational changes for substrate translocation, effectively trapping the transporter in an "open" state from the cytoplasmic side, which prevents the binding and subsequent efflux of drug substrates. Interestingly, while it potently inhibits drug transport, Tariquidar has been shown to stimulate the ATPase activity of P-gp in some experimental systems, suggesting that it uncouples ATP hydrolysis from the transport cycle.

Conclusion

Tariquidar is a highly potent, third-generation P-gp inhibitor that has been extensively characterized. The quantitative data demonstrate its ability to reverse multidrug resistance at nanomolar concentrations. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of Tariquidar and other potential P-gp modulators. A thorough understanding of its mechanism of action and the cellular pathways that regulate P-gp expression is essential for the continued development of strategies to overcome multidrug resistance in cancer and to modulate drug disposition at biological barriers.

References

- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 2. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the P-gp Modulator Tariquidar (XR9576)

Disclaimer: The compound "P-gp modulator 2" is not a recognized standard chemical identifier. This guide focuses on Tariquidar (XR9576) , a well-characterized, potent, and selective third-generation P-glycoprotein (P-gp) modulator, as a representative example to fulfill the prompt's requirements.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp, encoded by the ABCB1 (formerly MDR1) gene, functions as an ATP-dependent efflux pump, reducing the intracellular concentration of various chemotherapeutic agents. Tariquidar (XR9576) is a potent, specific, and non-competitive third-generation P-gp inhibitor.[1][2] Unlike earlier inhibitors, Tariquidar exhibits high affinity for P-gp, a long duration of action, and minimal pharmacokinetic interaction with co-administered chemotherapy agents, making it a valuable tool for studying and potentially overcoming P-gp-mediated MDR.[1][2] This document provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Tariquidar.

Chemical and Physicochemical Properties

Tariquidar is an anthranilic acid derivative characterized by its high lipophilicity and the presence of a basic tertiary nitrogen, which is positively charged at physiological pH.[3] These features are common among potent P-gp modulators.

| Property | Value | Reference(s) |

| IUPAC Name | N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide | |

| Synonyms | XR9576, D06008 | |

| CAS Number | 206873-63-4 | |

| Molecular Formula | C₃₈H₃₈N₄O₆ | |

| Molecular Weight | 646.7 g/mol | |

| Solubility | >10 mM in DMSO | |

| Chemical Synthesis | A detailed, step-by-step synthesis protocol for Tariquidar is not readily available in the public domain literature. The molecule consists of a quinoline carboxamide core linked to a dimethoxy-phenyl ring, which is further connected to a phenyl group bearing a 6,7-dimethoxy-tetrahydroisoquinoline moiety. |

Quantitative Biological Data

Tariquidar's interaction with P-gp is characterized by high-affinity binding and potent inhibition of its transport function. It also exhibits activity against other ABC transporters at higher concentrations.

Table 3.1: In Vitro P-glycoprotein (P-gp) Activity

| Parameter | Value | Cell Line / System | Comments | Reference(s) |

| Binding Affinity (Kd) | 5.1 ± 0.9 nM | CHrB30 cell membranes | Determined by equilibrium binding assay with [³H]-Tariquidar. | |

| ATPase Activity (IC₅₀) | 43 ± 9 nM | Vanadate-sensitive ATPase | Inhibits 60-70% of P-gp's basal ATPase activity. | |

| Drug Accumulation (EC₅₀) | 487 ± 50 nM | AuxB1 cells | Effective concentration for 50% maximal increase in [³H]-vinblastine accumulation. | |

| Chemosensitization Conc. | 25 - 80 nM | Various MDR human tumor cells | Concentration range required to fully restore sensitivity to drugs like doxorubicin, paclitaxel, and vincristine. |

Table 3.2: Activity Against Other ABC Transporters

| Transporter | Activity | Effective Concentration | Comments | Reference(s) |

| BCRP (ABCG2) | Substrate & Inhibitor | ≥ 100 nM | Tariquidar is transported by BCRP and acts as a competitive inhibitor at higher concentrations. It stimulates BCRP ATPase activity (EC₅₀ = 138.4 nM). | |

| MRP1 (ABCC1) | No significant activity | Not applicable | Tariquidar does not inhibit MRP1-mediated efflux. | |

| MRP7 (ABCC10) | Inhibitor | 0.1 - 0.3 µM | Reverses MRP7-mediated resistance to paclitaxel. Prolonged treatment (>24h) can also downregulate MRP7 protein expression. |

Mechanism of Action

Tariquidar functions as a non-competitive inhibitor of P-gp. It binds with high affinity to a modulatory site on the transporter, distinct from the substrate-binding pocket. This interaction locks the transporter in a specific, drug-bound conformational state, preventing the subsequent ATP hydrolysis and conformational changes required for drug efflux. Interestingly, while it blocks the transport of P-gp substrates, it can stimulate P-gp's basal ATPase activity, suggesting it traps the enzyme in a futile catalytic cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular interaction of the high affinity reversal agent XR9576 with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into Third-Generation P-glycoprotein Inhibitors: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. The development of P-gp inhibitors aims to overcome these challenges. This technical guide provides a comprehensive literature review of third-generation P-gp inhibitors, focusing on their core characteristics, quantitative data, experimental evaluation methodologies, and the reasons for their limited clinical success. We present a detailed overview of key third-generation inhibitors, including tariquidar, elacridar, zosuquidar, and laniquidar, summarizing their potency in clearly structured tables. Detailed protocols for essential in vitro assays—the P-gp ATPase assay, the Calcein-AM assay, and the bidirectional transport assay—are provided to facilitate their implementation in a research setting. Furthermore, we visualize the complex signaling pathways regulating P-gp expression and a typical experimental workflow for evaluating P-gp inhibitors using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and drug development professionals working to overcome P-gp-mediated drug resistance and improve therapeutic outcomes.

Introduction: The Evolution of P-gp Inhibitors

P-glycoprotein (P-gp), the product of the ABCB1 gene, is an efflux pump that actively transports a wide variety of structurally diverse compounds out of cells. This protective mechanism, however, presents a significant hurdle in clinical practice. In oncology, overexpression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[1] Additionally, P-gp expressed in physiological barriers such as the blood-brain barrier, the intestine, and the kidneys significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of many drugs.

The development of P-gp inhibitors has progressed through three generations, each aiming to improve potency, specificity, and safety profiles. First-generation inhibitors, such as verapamil and cyclosporine A, were repurposed drugs that suffered from low affinity, high toxicity, and off-target effects. Second-generation inhibitors, like valspodar (PSC 833), showed improved potency but were often plagued by pharmacokinetic interactions, particularly with cytochrome P450 enzymes.

Third-generation P-gp inhibitors were rationally designed to overcome the limitations of their predecessors. These compounds are characterized by high potency, often in the nanomolar range, and greater specificity for P-gp, with reduced interaction with other ABC transporters and metabolic enzymes.[2][3] Key examples of third-generation inhibitors include tariquidar (XR9576), elacridar (GF120918), zosuquidar (LY335979), and laniquidar (R101933).[2] Despite their promising preclinical profiles, the clinical translation of third-generation P-gp inhibitors has been largely unsuccessful, with most clinical trials failing to demonstrate a significant improvement in patient outcomes.[4] This guide will delve into the technical details of these inhibitors, their evaluation, and the challenges encountered in their clinical development.

Quantitative Data on Third-Generation P-gp Inhibitors

The potency of third-generation P-gp inhibitors has been extensively characterized in a variety of in vitro assays. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, for the most prominent third-generation inhibitors. These values can vary depending on the cell line, the P-gp substrate used in the assay, and the specific experimental conditions.

| Inhibitor | Assay Type | Cell Line/System | Substrate | IC50 / Ki | Reference |

| Tariquidar (XR9576) | ATPase Activity | P-gp Membranes | - | IC50: 43 ± 9 nM | |

| [3H]azidopine binding | P-gp Membranes | - | Kd: 5.1 nM | ||

| Rhodamine 123 Efflux | KB-8-5-11 | Rhodamine 123 | IC50: 74 nM | ||

| Paclitaxel Cytotoxicity | KB-8-5-11 | Paclitaxel | - | ||

| Calcein-AM Efflux | ABCB1-expressing cells | Calcein-AM | - | ||

| Elacridar (GF120918) | [3H]azidopine labeling | P-gp Membranes | - | IC50: 0.16 µM | |

| Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | IC50: 0.05 µM | ||

| Substrate Inhibition | MDCK-BCRP / Caco-2 | Various | IC50: 300 - 600 nM | ||

| Zosuquidar (LY335979) | P-gp Inhibition | HL60/VCR | - | IC50: 1.2 nM | |

| P-gp Inhibition | - | - | Ki: 59 nM | ||

| Paclitaxel Cytotoxicity | SW-620/AD300 | Paclitaxel | IC50: 0.059 µM | ||

| Daunorubicin Cytotoxicity | K562/DOX | Daunorubicin | - | ||

| Cytotoxicity (alone) | Various MDR cell lines | - | IC50: 6 - 16 µM | ||

| Laniquidar (R101933) | P-gp Inhibition | - | - | IC50: 0.51 µM |

Experimental Protocols for P-gp Inhibition Assays

The evaluation of P-gp inhibitors relies on a variety of robust in vitro assays. This section provides detailed methodologies for three commonly used assays: the P-gp ATPase assay, the Calcein-AM uptake assay, and the bidirectional transport assay.

P-gp ATPase Assay

Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity. This assay measures the amount of ATP consumed by P-gp in the presence of a test compound. A decrease in ATP levels, often measured using a luciferase-based system, indicates P-gp activity.

Materials:

-

Recombinant human P-gp membranes

-

Pgp-Glo™ Assay Buffer (or similar)

-

ATP

-

Sodium orthovanadate (Na3VO4, P-gp inhibitor control)

-

Verapamil (P-gp substrate control)

-

Test compound

-

ATP detection reagent (e.g., containing luciferase and luciferin)

-

96-well plates

-

Luminometer

Protocol:

-

Preparation: Thaw all reagents and equilibrate to room temperature. Prepare serial dilutions of the test compound.

-

Reaction Setup: In a 96-well plate, add the following to respective wells:

-

Basal activity: P-gp membranes and assay buffer.

-

Inhibitor control: P-gp membranes, assay buffer, and Na3VO4.

-

Substrate control: P-gp membranes, assay buffer, and verapamil.

-

Test compound: P-gp membranes, assay buffer, and the test compound at various concentrations.

-

-

Incubation: Incubate the plate at 37°C for 5-10 minutes to allow the compounds to interact with P-gp.

-

Initiate Reaction: Add ATP to all wells to a final concentration of 5 mM.

-

Incubation: Incubate the plate at 37°C for 40 minutes to allow for ATP hydrolysis.

-

ATP Detection: Add the ATP detection reagent to all wells. This reagent will stop the ATPase reaction and initiate the luminescence reaction.

-

Signal Stabilization: Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

-

Measurement: Read the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the change in relative light units (ΔRLU) for each condition relative to the Na3VO4-treated control. A decrease in luminescence compared to the basal activity indicates stimulation of ATPase activity (characteristic of substrates), while an increase in luminescence (less ATP consumed) indicates inhibition.

Calcein-AM Uptake Assay

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent and cell-impermeable calcein. Calcein is a P-gp substrate and is actively effluxed from cells overexpressing P-gp. P-gp inhibitors block this efflux, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.

Materials:

-

P-gp overexpressing cell line (e.g., K562/MDR, MDCKII-MDR1) and the corresponding parental cell line.

-

Calcein-AM stock solution (1 mM in DMSO).

-

Positive control inhibitor (e.g., verapamil, elacridar).

-

Cell culture medium.

-

Hanks' Balanced Salt Solution (HBSS) or PBS.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compound and the positive control inhibitor for 30-60 minutes at 37°C. Include a vehicle control.

-

Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM and stop the efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the percentage of P-gp inhibition based on the increase in fluorescence in the treated P-gp overexpressing cells compared to the untreated control. The fluorescence in the parental cells can be used as a reference for 100% inhibition.

Bidirectional Transport Assay

Principle: This assay measures the transport of a P-gp substrate across a polarized monolayer of cells grown on a permeable support. P-gp, located on the apical membrane, actively transports substrates from the basolateral to the apical compartment (B to A). An inhibitor of P-gp will decrease the B to A transport and may increase the apical to basolateral (A to B) transport of the substrate.

Materials:

-

Polarized cell line grown on permeable supports (e.g., Caco-2, MDCKII-MDR1).

-

P-gp probe substrate (e.g., [3H]-digoxin).

-

Test compound.

-

Transport buffer (e.g., HBSS).

-

Scintillation counter.

Protocol:

-

Cell Culture: Culture the cells on permeable supports until a confluent and polarized monolayer is formed (this can take up to 21 days for Caco-2 cells).

-

Assay Setup:

-

A to B Transport: Add the P-gp probe substrate and the test compound (or vehicle) to the apical (A) chamber. The basolateral (B) chamber contains a transport buffer.

-

B to A Transport: Add the P-gp probe substrate and the test compound (or vehicle) to the basolateral (B) chamber. The apical (A) chamber contains a transport buffer.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

-

Sampling: At various time points, take samples from the receiver chamber (B for A to B transport, A for B to A transport).

-

Quantification: Quantify the amount of the probe substrate in the samples using a scintillation counter.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

-

Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). A high ER indicates active efflux.

-

Determine the IC50 of the test compound by measuring the reduction in the B to A transport of the probe substrate at various inhibitor concentrations.

-

Signaling Pathways and Experimental Workflows

The expression and function of P-gp are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing effective strategies to overcome MDR. Additionally, a standardized workflow for evaluating potential P-gp inhibitors is essential for reproducible and comparable results.

P-gp Regulatory Signaling Pathways

Several key signaling pathways have been implicated in the regulation of P-gp expression, including the PI3K/Akt and MAPK pathways. While third-generation inhibitors primarily act by directly binding to P-gp, the cellular context and the activity of these pathways can influence the overall response to these inhibitors.

Caption: Signaling pathways regulating P-gp expression.

Experimental Workflow for P-gp Inhibitor Evaluation

A systematic workflow is critical for the comprehensive evaluation of potential P-gp inhibitors. This workflow typically starts with high-throughput screening assays and progresses to more complex and physiologically relevant models.

Caption: Experimental workflow for P-gp inhibitor evaluation.

Clinical Trial Failures and Future Perspectives

Despite the high potency and specificity of third-generation P-gp inhibitors, their clinical development has been largely disappointing. Several factors have contributed to these failures:

-

Incomplete P-gp Inhibition in Tumors: Achieving and sustaining a sufficiently high concentration of the inhibitor at the tumor site to completely block P-gp activity has been a major challenge.

-

Alternative Resistance Mechanisms: Cancer cells often employ multiple resistance mechanisms simultaneously. Overcoming P-gp-mediated efflux alone may not be sufficient to restore chemosensitivity.

-

Toxicity: Although more specific than their predecessors, third-generation inhibitors are not without side effects. Co-administration with chemotherapy can lead to altered pharmacokinetics of the cytotoxic agent, resulting in increased toxicity to healthy tissues where P-gp plays a protective role.

-

Complex Drug-Drug Interactions: The interplay between P-gp inhibitors, chemotherapeutic agents, and other medications can be complex and difficult to predict.

-

Patient Selection: Clinical trials have often enrolled patients with diverse tumor types and varying levels of P-gp expression, making it difficult to identify a patient population that would benefit most from P-gp inhibition.

A notable example is the phase III trial of zosuquidar in combination with standard chemotherapy for acute myeloid leukemia (AML). The trial failed to show any improvement in overall survival or remission rates in older patients. Similarly, clinical trials with tariquidar in various cancers, while demonstrating some biological activity, did not translate into significant clinical benefit.

Future strategies for overcoming P-gp-mediated MDR may require a multi-pronged approach. This could involve the development of fourth-generation inhibitors with even greater specificity and improved pharmacokinetic properties, the use of drug delivery systems to target inhibitors and chemotherapeutics to the tumor, and the combination of P-gp inhibitors with agents that target other resistance mechanisms. A more personalized approach to treatment, utilizing biomarkers to select patients most likely to respond to P-gp inhibition, will also be crucial for the future success of this therapeutic strategy.

Conclusion

Third-generation P-gp inhibitors represent a significant advancement in the quest to overcome multidrug resistance. Their high potency and specificity, as demonstrated by extensive in vitro characterization, held great promise for improving the efficacy of cancer chemotherapy and other drugs subject to P-gp-mediated efflux. However, the disappointing results from clinical trials underscore the complexity of drug resistance and the challenges of translating preclinical success to the clinic.